6-Heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester
CAS No.: 921226-71-3
Cat. No.: VC16942021
Molecular Formula: C10H15BrO3
Molecular Weight: 263.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921226-71-3 |
|---|---|
| Molecular Formula | C10H15BrO3 |
| Molecular Weight | 263.13 g/mol |
| IUPAC Name | ethyl 2-bromo-2-methyl-3-oxohept-6-enoate |
| Standard InChI | InChI=1S/C10H15BrO3/c1-4-6-7-8(12)10(3,11)9(13)14-5-2/h4H,1,5-7H2,2-3H3 |
| Standard InChI Key | KZMPAKWKNQZWHJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(C(=O)CCC=C)Br |
Introduction
Structural and Chemical Identity
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 6-heptenoic acid, 2-bromo-2-methyl-3-oxo-, ethyl ester, reflects its structural components:
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A seven-carbon heptenoic acid chain with a double bond at the sixth position.
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Substituents at the second carbon: bromine, methyl group, and keto group (3-oxo).
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An ethyl ester functional group at the terminal carboxylic acid.
Its molecular formula is C₁₀H₁₅BrO₃, with a molar mass of 263.13 g/mol .
Structural Features and Reactivity
The molecule’s architecture combines electrophilic (bromine, keto group) and nucleophilic (ester) sites:
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Bromine at C2 facilitates substitution reactions.
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The α,β-unsaturated ester (C6 double bond) enables conjugate additions.
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The keto group at C3 participates in condensation or reduction reactions.
Physicochemical Properties
Key properties derived from experimental data include :
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅BrO₃ |
| Molar Mass | 263.13 g/mol |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Likely soluble in organic solvents (e.g., THF, ethyl acetate) |
The compound’s liquid state at room temperature (reported as an oil) suggests moderate volatility, while bromine’s electronegativity contributes to polar characteristics.
Applications in Organic Synthesis
Role as a Building Block
The compound’s multifunctional structure enables diverse transformations:
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Nucleophilic Substitution: Bromine displacement by amines or thiols.
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Ketone Reduction: Conversion to secondary alcohols using NaBH₄ or LiAlH₄.
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Ester Hydrolysis: Acid- or base-mediated cleavage to carboxylic acids.
Analytical Characterization
Spectroscopic Data
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Mass Spectrometry (MS): Expected molecular ion peak at m/z 263 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2) .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for ethyl ester protons (δ 1.3 ppm, triplet; δ 4.1 ppm, quartet), methyl group (δ 1.8 ppm, singlet), and olefinic protons (δ 5.1–5.3 ppm).
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¹³C NMR: Carbonyl carbons (δ 170–210 ppm), brominated carbon (δ 40–50 ppm).
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Chromatographic Behavior
High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is suitable for purity assessment, given the conjugated ester system.
Future Research Directions
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Pharmacological Screening: Evaluate bioactivity as a cholesterol biosynthesis inhibitor, akin to fluvastatin intermediates .
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Catalysis: Explore use in cross-coupling reactions (e.g., Suzuki-Miyaura) leveraging the bromine substituent.
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Green Chemistry: Develop solvent-free bromination methods to enhance sustainability.
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